Pyrrolidin-3-ylmethanol hydrochloride hydrate

Catalog No.
S843449
CAS No.
1452519-32-2
M.F
C5H14ClNO2
M. Wt
155.622
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrolidin-3-ylmethanol hydrochloride hydrate

CAS Number

1452519-32-2

Product Name

Pyrrolidin-3-ylmethanol hydrochloride hydrate

IUPAC Name

pyrrolidin-3-ylmethanol;hydrate;hydrochloride

Molecular Formula

C5H14ClNO2

Molecular Weight

155.622

InChI

InChI=1S/C5H11NO.ClH.H2O/c7-4-5-1-2-6-3-5;;/h5-7H,1-4H2;1H;1H2

InChI Key

DTRUQHLMAAARJU-UHFFFAOYSA-N

SMILES

C1CNCC1CO.O.Cl

Pyrrolidin-3-ylmethanol hydrochloride hydrate is a chemical compound with the molecular formula C5_5H14_{14}ClNO2_2 and a molecular weight of approximately 155.62 g/mol. It is classified as a hydrochloride salt of pyrrolidin-3-ylmethanol, known for its solubility in water and potential applications in medicinal chemistry. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and it exhibits properties that are relevant for pharmaceutical development .

The chemical reactivity of pyrrolidin-3-ylmethanol hydrochloride hydrate can be characterized by its ability to undergo various reactions typical of alcohols and amines. Some notable reactions include:

  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under acidic or basic conditions.
  • Dehydration Reactions: Under certain conditions, the compound may undergo dehydration to form an alkene.
  • Acid-Base Reactions: As a hydrochloride salt, it can react with bases to regenerate the free base form of pyrrolidin-3-ylmethanol.

Pyrrolidin-3-ylmethanol hydrochloride hydrate has been studied for its biological activities, particularly in the context of medicinal chemistry. Its structure suggests potential interactions with biological targets, including:

  • Neurotransmitter Modulation: Compounds with similar structures have been shown to interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Antimicrobial Properties: Some derivatives have exhibited antimicrobial activity, suggesting that pyrrolidin-3-ylmethanol hydrochloride hydrate could have applications in treating infections .

The synthesis of pyrrolidin-3-ylmethanol hydrochloride hydrate typically involves several steps:

  • Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors such as amino acids or other nitrogen-containing compounds.
  • Hydroxymethylation: The introduction of the hydroxymethyl group can be performed using formaldehyde or similar reagents under controlled conditions.
  • Hydrochloride Salt Formation: The final step involves the reaction with hydrochloric acid to form the hydrochloride salt, which enhances solubility and stability.

These methods can vary based on the desired purity and yield of the final product .

Pyrrolidin-3-ylmethanol hydrochloride hydrate has several potential applications:

  • Pharmaceutical Development: It may serve as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders or infections.
  • Research Reagent: The compound can be used in research settings to explore its biological effects and mechanisms of action.

Studies on the interactions of pyrrolidin-3-ylmethanol hydrochloride hydrate with various biological systems are essential for understanding its pharmacological profile. Preliminary findings suggest:

  • Receptor Binding Studies: Investigations into how this compound interacts with specific receptors could reveal insights into its therapeutic potential.
  • Synergistic Effects: Exploring combinations with other compounds may enhance its efficacy against specific targets .

Pyrrolidin-3-ylmethanol hydrochloride hydrate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Pyrrolidin-3-ylmethanol hydrochlorideC5_5H12_{12}ClNOBasic structure without hydration
(trans)-4-Methylpyrrolidin-3-ylmethanolC6_6H13_{13}NOContains a methyl group at position 4
PyrrolidineC4_4H9_9NSimple nitrogen heterocycle without functional groups
1-Pyrrolidinecarboxylic acidC5_5H9_9NO2_2Contains a carboxylic acid group

Pyrrolidin-3-ylmethanol hydrochloride hydrate is unique due to its specific hydroxymethyl functional group and its status as a hydrated hydrochloride salt, which enhances its solubility and potential bioavailability compared to similar compounds .

This compound's diverse applications in medicinal chemistry and pharmacology make it an important subject for further research and development.

IUPAC and Common Names

The systematic IUPAC name is pyrrolidin-3-ol;hydrate;hydrochloride, reflecting its hydrated hydrochloride salt form. Alternative designations include:

  • Pyrrolidin-3-ylmethanol hydrochloride hydrate
  • (R/S)-3-Hydroxymethylpyrrolidine hydrochloride hydrate.

Molecular Formula and Weight

  • Molecular formula: C₄H₁₂ClNO₂
  • Molecular weight: 141.60 g/mol.

Structural Features

The compound consists of:

  • A pyrrolidine ring (saturated five-membered nitrogen heterocycle).
  • A hydroxymethyl (-CH₂OH) group at the 3-position.
  • A hydroxyl (-OH) group, also at the 3-position.
  • A hydrochloride counterion and water of crystallization.
FeatureDescription
Core structurePyrrolidine ring with 3-position substitutions
Functional groupsHydroxymethyl, hydroxyl, hydrochloride
StereochemistryChiral centers at C3 (R/S configurations)

Stereochemical Considerations

The 3-position carbon exhibits chirality, enabling enantiomeric forms:

  • (R)-enantiomer: CAS 110013-18-8.
  • (S)-enantiomer: CAS 110013-19-9.
    Racemic mixtures (RS) are also common, as seen in CAS 5082-74-6.

Historical Context in Heterocyclic Chemistry

Evolution of Pyrrolidine Derivatives

Pyrrolidine, first synthesized in the early 20th century, became a foundational heterocycle due to its presence in alkaloids like nicotine. Derivatives such as pyrrolidin-3-ylmethanol emerged in the 1980s–1990s alongside advances in asymmetric catalysis.

Key Milestones

  • 1980s: Development of stereoselective synthesis methods for 3-substituted pyrrolidines.
  • 2000s: Application in pharmaceuticals (e.g., CNS agents).
  • 2020s: Use in metal-catalyzed cross-coupling reactions.

Contributions to Heterocyclic Chemistry

  • Enabled access to sp³-rich scaffolds for drug discovery.
  • Facilitated studies on hydrogen-bonding interactions via hydroxyl and amine groups.

Significance in Organic Synthesis and Medicinal Chemistry

Role in Organic Synthesis

  • Chiral building block: Used in asymmetric alkylation and amidation reactions.
  • Protecting group strategies: The hydroxyl group allows for temporary protection (e.g., Boc, benzyl).
Example Synthesis Pathway

A representative route involves:

  • Reductive amination of pyrrolidinone derivatives.
  • Chiral resolution via diastereomeric salt formation.

Pharmaceutical Applications

  • Antiviral agents: Serves as a core structure in protease inhibitors.
  • Neurological drugs: Used in dopamine receptor modulators.
  • Case study: Key intermediate in synthesizing 1-cyclopropyl-6-fluoro-8-methoxyquinolone-3-carboxylic acid, a fluoroquinolone antibiotic.
ApplicationTargetReference
Antiviral developmentViral protease inhibition
CNS modulationDopamine receptor binding

Recent Advancements

  • Catalytic asymmetric synthesis: Palladium-mediated C–N coupling for enantioselective production.
  • Solid-phase synthesis: Integration into combinatorial libraries for high-throughput screening.

Dates

Modify: 2023-08-15

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